3,6-Di-tert-butylcarbazole

Catalog No.
S787868
CAS No.
37500-95-1
M.F
C20H25N
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Di-tert-butylcarbazole

CAS Number

37500-95-1

Product Name

3,6-Di-tert-butylcarbazole

IUPAC Name

3,6-ditert-butyl-9H-carbazole

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3

InChI Key

OYFFSPILVQLRQA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C

The exact mass of the compound 3,6-Di-tert-butyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Electron Donor in Organic Electronics

3,6-Di-tert-butyl-9H-carbazole (DtBuCz) is a valuable intermediate for synthesizing semiconducting molecules used in organic electronics []. Its key role lies in its ability to donate electrons, influencing the electrical properties of the final material.

This electron-donating property arises from the presence of the carbazole core, which readily releases electrons due to its aromatic structure []. Additionally, the bulky tert-butyl groups at the 3rd and 6th positions play a crucial role. These groups hinder the close packing of molecules, preventing the formation of undesirable aggregates that could hinder charge transport [].

Applications in OLEDs and DSSCs

DtBuCz finds particular application in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) [, ]. In OLEDs, DtBuCz helps achieve highly efficient light emission by promoting efficient charge injection and transport within the device. Its bulky groups also contribute to improved device stability by reducing the chances of unwanted interactions between molecules [].

Similarly, in DSSCs, DtBuCz serves as a hole transporting material, facilitating the movement of positively charged holes within the device and contributing to enhanced power conversion efficiency [].

Synthesis and Characterization

The synthesis of 3,6-Di-tert-butyl-9H-carbazole is typically achieved through Friedel-Crafts alkylation using carbazole as the starting material and tert-butyl chloride as the alkylating agent in the presence of a Lewis acid catalyst like aluminium trichloride (AlCl3) [].

3,6-Di-tert-butylcarbazole is a derivative of carbazole, characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the carbazole structure. It has a chemical formula of C20_{20}H25_{25}N and a molecular weight of 279.42 g/mol. This compound appears as a white to off-white crystalline powder and has a melting point of approximately 232 °C. Its bulky tert-butyl groups help to prevent dimerization and polymerization reactions that are common in carbazole derivatives, thus enhancing its stability and performance in various applications, particularly in organic electronics .

DtBuCz itself is not typically studied for a mechanism of action. However, the bulky tert-butyl groups influence how DtBuCz functions in organic electronics. These groups prevent close packing of DtBuCz molecules, affecting the material's electrical properties [].

The most common synthesis method for 3,6-Di-tert-butylcarbazole is:

  • Friedel-Crafts Alkylation:
    • Reagents: Carbazole and tert-butyl chloride.
    • Catalyst: Aluminum trichloride (AlCl3_3).
    • Reaction Conditions: Typically conducted under anhydrous conditions to prevent moisture interference.
    • Mechanism: The reaction proceeds through the formation of a carbocation from tert-butyl chloride, which then attacks the aromatic ring of carbazole at the 3 and 6 positions .

3,6-Di-tert-butylcarbazole finds significant applications in:

  • Organic Light Emitting Diodes (OLEDs): It serves as an electron-donating material that enhances device efficiency by reducing triplet-polaron annihilation.
  • Organic Photovoltaics: Utilized in dye-sensitized solar cells due to its favorable electronic properties.
  • Semiconducting Materials: Acts as an intermediate in synthesizing other semiconducting compounds for various electronic applications .

Interaction studies involving 3,6-Di-tert-butylcarbazole primarily focus on its electrochemical behavior and photophysical properties. The bulky tert-butyl groups influence intermolecular interactions, reducing aggregation and enhancing charge transport properties. Studies have shown that this compound can effectively separate molecules in thin films, leading to improved stability and efficiency in electronic devices .

Several compounds share structural similarities with 3,6-Di-tert-butylcarbazole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
CarbazoleBasic structure without substitutionsProne to dimerization; less stable
9-MethylcarbazoleMethyl group at position 9Exhibits different electronic properties
3,6-DiethylcarbazoleEthyl groups at positions 3 and 6Less steric hindrance compared to tert-butyl groups
N-PhenylcarbazolePhenyl group attached to nitrogenEnhanced solubility but different electrochemical behavior
4,4'-Di-tert-butylbiphenylTert-butyl groups on biphenyl structureUsed in similar applications but with different packing characteristics

The uniqueness of 3,6-Di-tert-butylcarbazole lies in its specific arrangement of bulky tert-butyl groups that effectively reduce aggregation while maintaining good electron-donating properties. This makes it particularly suitable for high-performance organic electronic applications compared to its analogs .

XLogP3

6.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,6-Di-tert-butylcarbazole

Dates

Last modified: 08-15-2023

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